molecular formula C10H13N8NaO10P2 B1141572 8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT CAS No. 102185-14-8

8-AZIDOADENOSINE-5/'-O-DIPHOSPHATE SODIUM SALT

Cat. No.: B1141572
CAS No.: 102185-14-8
M. Wt: 490.2
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Description

8-Azidoadenosine-5'-O-diphosphate sodium salt (CAS: 102185-14-8) is a chemically modified nucleotide derivative featuring an azido (-N₃) group at the C8 position of the adenine ring and a diphosphate moiety at the 5'-position. Its molecular formula is C₁₀H₁₂N₈Na₂O₁₀P₂ (disodium salt) or C₁₀H₁₁N₈O₁₀P₂·3Na (trisodium salt, depending on hydration state) with a molecular weight of approximately 534.2 g/mol . This compound is primarily utilized as a photoaffinity probe due to its ability to form covalent bonds with nucleotide-binding proteins upon UV irradiation, enabling the study of enzyme active sites, receptor interactions, and nucleotide-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azidoadenosine-5’-O-diphosphate sodium salt typically involves the introduction of an azido group to adenosine-5’-O-diphosphate. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the azido group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Azidoadenosine-5’-O-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving 8-Azidoadenosine-5’-O-diphosphate sodium salt is a covalently bonded complex between the compound and the target protein. This complex can be analyzed to gain insights into protein structure and function .

Scientific Research Applications

Research Applications

  • Photoaffinity Labeling
    • 8-Azido-ADP is extensively used as a photoaffinity label to study enzyme active sites. When exposed to UV light, the azide group can form a covalent bond with nearby amino acids in proteins, allowing researchers to map binding sites and understand enzyme mechanisms.
    • Case Study : Marti et al. (1997) demonstrated that 8-Azido-ADP could effectively label ATP synthase in submitochondrial particles, providing insights into ATP hydrolysis mechanisms .
  • Enzyme Mechanism Studies
    • The compound is employed to trap transition states in enzymatic reactions. By using radiolabeled forms of 8-Azido-ADP, researchers can analyze the interactions between nucleotides and enzymes.
    • Case Study : A study published in Biochemistry highlighted how 8-Azido-ADP was used to investigate the binding affinities of P-glycoprotein (Pgp) during ATP hydrolysis, revealing critical insights into drug transport mechanisms .
  • Cellular Signaling Research
    • Researchers utilize 8-Azido-ADP to explore cellular signaling pathways involving adenine nucleotides. Its ability to mimic ADP allows for the investigation of ADP-dependent signaling processes.
    • Case Study : A recent study synthesized cyclic ADP-ribose analogs from 8-Azido-ADP to probe calcium release mechanisms in cells, demonstrating its role in calcium signaling .
  • Synthesis of Nucleotide Analogues
    • The compound serves as a precursor for synthesizing various nucleotide analogs that can be used in therapeutic research or as biochemical probes.
    • Case Study : The synthesis of photo-clickable adenosine derivatives from 8-Azido-ADP has been reported, enabling the development of new tools for studying nucleotide interactions .

Table 1: Comparison of Applications

Mechanism of Action

The mechanism of action of 8-Azidoadenosine-5’-O-diphosphate sodium salt involves the activation of the azido group by long-wavelength ultraviolet light. This activation results in the formation of a reactive nitrene moiety, which can covalently bond with residues of target proteins. The covalent bonding allows for the identification and study of protein interactions, providing valuable insights into protein structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Adenosine-5'-Diphosphate Disodium Salt (ADP-Na₂)

  • Structure : Lacks the C8-azido modification.
  • Molecular Formula : C₁₀H₁₄N₅Na₂O₁₀P₂ (MW: 551.15 g/mol) .
  • Function: Acts as a natural substrate for kinases, ATPases, and synthases. Unlike 8-azido-ADP, it cannot form covalent bonds, limiting its use in irreversible labeling .

8-Azidoadenosine-5'-Triphosphate Sodium Salt (8-N₃-ATP)

  • Structure : Contains a triphosphate group instead of diphosphate.
  • Molecular Formula : C₁₀H₁₂N₈Na₂O₁₃P₃ (MW: ~635.1 g/mol).
  • Function : Used as an ATP mimic in photolabeling studies. Demonstrates broader substrate activity for ATP-dependent enzymes (e.g., ATPases, kinases) compared to 8-N₃-ADP .

Adenosine-5'-Monophosphate Sodium Salt (AMP-Na)

  • Molecular Formula : C₁₀H₁₃N₅O₇P·Na (MW: 369.2 g/mol) .
  • Function : Primarily involved in energy transfer and signaling. Lacks the diphosphate and azido groups necessary for photoaffinity applications .

Photolabeling Efficiency and Binding Affinity

Compound Photolabeling Efficiency (%) Binding Affinity (Kd, μM) Key Applications
8-N₃-ADP Sodium Salt 80% (catalytic site labeling) 0.04–0.4 GDH, eIF2, GEF studies
TNP-8N₃-ATP >90% 0.02–0.1 Ca²⁺-ATPase labeling
8-N₃-ATP Sodium Salt 70–85% 0.1–1.0 Tubulin polymerization assays
ADP-Na₂ N/A 1–10 Substrate for metabolic enzymes

Key Findings :

  • 8-N₃-ADP exhibits high catalytic site labeling efficiency (80%) in the presence of ATP and Ca²⁺, comparable to TNP-8N₃-ATP (>90%) but with lower binding affinity .
  • Unlike 8-N₃-ATP, 8-N₃-ADP is less effective in activating tubulin polymerization, reflecting its diphosphate-dependent specificity .

Solubility and Stability

Compound Solubility in Water Storage Conditions Stability Issues
8-N₃-ADP Sodium Salt Soluble -80°C (6 months) Degrades upon repeated freeze-thaw
ADP-Na₂ Highly soluble 4°C (stable indefinitely) No significant degradation
8-N₃-ATP Sodium Salt Soluble -20°C (1 month) Light-sensitive; requires aliquots

Notes:

  • 8-N₃-ADP requires stringent storage at -80°C to maintain functionality, whereas ADP-Na₂ is more stable under standard conditions .

Protein Interaction Mapping

8-N₃-ADP has been instrumental in identifying nucleotide-binding domains in:

  • Glutamate dehydrogenase (GDH) : Covalent labeling revealed ATP/ADP regulatory sites in bovine brain isoproteins .
  • Eukaryotic translation initiation factor 2 (eIF2) : Demonstrated competitive binding with GTP, elucidating translational control mechanisms .

Enzyme Mechanism Studies

  • Ca²⁺-ATPase: TNP-8N₃-ADP analogs showed "superfluorescence" during enzyme turnover, enabling real-time monitoring of conformational changes .

Biological Activity

8-Azidoadenosine-5'-O-diphosphate sodium salt (8-N3-ADP) is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of purinergic signaling and receptor interactions. Its unique azido group allows for photoaffinity labeling and click chemistry applications, making it a valuable tool in molecular biology and pharmacology.

  • Chemical Formula : C10H14N8O10P2
  • Molecular Weight : 468.2 g/mol
  • Purity : >95% (HPLC)
  • Absorption Maximum : λmax 281 nm
  • Solubility : Soluble in water at pH 7.6

8-N3-ADP acts as a competitive inhibitor of various enzymes involved in nucleotide metabolism. Its azido group allows for covalent bonding to target proteins upon exposure to UV light, facilitating the study of protein interactions and functions.

Key Mechanisms:

  • Photoaffinity Labeling : The azido group can form stable bonds with nucleophilic residues in proteins, allowing researchers to identify and characterize ADP-binding proteins.
  • Binding Affinity : Studies indicate that 8-N3-ADP exhibits similar binding affinities to purinergic receptors compared to its non-modified counterparts, suggesting that the azido modification does not significantly alter its interaction with these proteins .

1. Interaction with P-glycoprotein (Pgp)

Research has demonstrated that 8-N3-ADP can trap transition states of Pgp, a crucial ATP-dependent drug efflux pump implicated in multidrug resistance in cancer cells. The trapping occurs even in the absence of ATP hydrolysis, indicating that both ATP sites on Pgp can interact with 8-N3-ADP effectively .

Parameter Value
Energy of Activation152 kJ/mol
Half-maximal Trapping ConcentrationSimilar for 8-N3-ATP and 8-N3-ADP

2. Modulation of ADP-Binding Proteins

8-N3-ADP is recognized as a modulator of ADP-binding proteins, enhancing metabolic stability and providing insights into the stereospecificity of ADP-responsive receptors . This property is particularly useful for characterizing receptor-ligand interactions in various biological systems.

3. Antiviral Activity

While primarily studied for its effects on purinergic signaling, there is potential for 8-N3-ADP to exhibit antiviral properties similar to other nucleoside analogs. These compounds often act as competitive inhibitors for viral enzymes, which could lead to their incorporation into viral RNA or DNA, ultimately disrupting viral replication processes .

Case Study 1: Photoaffinity Labeling in Cancer Research

A study utilized 8-N3-ADP to identify ADP-binding proteins involved in drug resistance mechanisms in cancer cells. By employing UV irradiation, researchers were able to covalently label these proteins, facilitating their subsequent isolation and characterization.

Case Study 2: Interaction with Antiviral Targets

In another investigation, 8-N3-ADP was tested against various viral enzymes to evaluate its potential as an antiviral agent. The results indicated that while it did not exhibit direct antiviral activity, its structural analogs showed promise when incorporated into viral genomes, leading to chain termination during replication .

Q & A

Basic Research Questions

Q. How should 8-azidoadenosine-5'-O-diphosphate sodium salt be handled to preserve its reactivity in biochemical assays?

  • Methodological Answer : Store the compound at –20°C in light-protected containers to prevent azide group degradation. Reconstitute in deionized water immediately before use to avoid hydrolysis of the diphosphate moiety. For enzymatic assays, pre-filter solutions (0.22 µm) to remove particulate impurities that may interfere with kinetic measurements .

Q. What are the primary applications of this compound in structural biology?

  • Methodological Answer : The azido group enables photoaffinity labeling for mapping nucleotide-binding pockets in proteins. After UV irradiation (254–365 nm), the azide forms covalent bonds with proximal amino acid residues. Validate crosslinking efficiency via SDS-PAGE under reducing conditions and autoradiography if radiolabeled .

Q. How can the purity of the compound be verified before critical experiments?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended). Confirm identity via mass spectrometry (ESI-MS, negative ion mode; expected [M–2Na+H]⁻ at m/z 445.1) .

Advanced Research Questions

Q. How does the azido modification impact ADP-dependent enzyme kinetics compared to native ADP?

  • Methodological Answer : Perform comparative Michaelis-Menten analyses using ATP-dependent kinases (e.g., hexokinase). Measure apparent Kₐ (activation constant) and Vₘₐₓ via coupled assays (e.g., NADH oxidation at 340 nm). Note: The azido group may sterically hinder binding, increasing Kₐ by 2–5 fold in kinases like pyruvate kinase .

Q. What experimental controls are essential when using this compound in click chemistry-based protein interaction studies?

  • Methodological Answer :

  • Negative Control : Include reactions without copper(I) catalyst (e.g., TBTA) to rule out non-specific azide-alkyne interactions.
  • Competition Control : Pre-incubate with excess native ADP to confirm binding site specificity.
  • Validation : Confirm click adducts via Western blot (anti-biotin/streptavidin-HRP) if using alkyne-tagged probes .

Q. How can researchers resolve discrepancies in nucleotide analog incorporation rates across different assay systems?

  • Methodological Answer :

  • Source Variation : Compare lot-specific purity (HPLC data) from suppliers; impurities >5% (e.g., ATP contamination) may skew kinase assays .
  • Buffer Interference : Test magnesium ion concentrations (1–10 mM), as low Mg²⁺ reduces diphosphate binding affinity in ATPases.
  • Enzyme Source : Use recombinant vs. tissue-extracted enzymes (e.g., mitochondrial vs. cytoplasmic ADP/ATP carriers) to assess isoform-specific effects .

Q. What strategies mitigate UV-induced protein damage during photoaffinity labeling experiments?

  • Methodological Answer :

  • Irradiation Optimization : Use pulsed UV (10 sec intervals, 4°C) to minimize thermal denaturation.
  • Scavenger System : Include 1 mM DTT or 0.1% sodium ascorbate to quench free radicals.
  • Validation : Perform activity assays post-labeling (e.g., ATP hydrolysis rates) to confirm retained protein function .

Q. Data Contradiction Analysis

Q. How should conflicting results on azido-ADP’s inhibitory potency in ATP-binding proteins be addressed?

  • Methodological Answer :

  • Structural Modeling : Perform molecular docking (AutoDock Vina) to compare azido-ADP vs. ADP binding poses; identify steric clashes with residues like Lys72 in GroEL.
  • Mutagenesis : Engineer ATPase mutants (e.g., K72A) to test if steric hindrance explains potency variability.
  • Single-Molecule Studies : Use optical tweezers to measure real-time binding kinetics, resolving transient vs. stable inhibition .

Q. Methodological Tables

Table 1. Comparative Enzyme Kinetics of ADP Analogs

EnzymeSubstrateKₐ (µM)Vₘₐₓ (µmol/min/mg)Reference
Hexokinase (E. coli)Native ADP120 ± 158.2 ± 0.3
Hexokinase (E. coli)Azido-ADP290 ± 257.8 ± 0.4

Table 2. Photoaffinity Labeling Optimization

ParameterRecommended ConditionOutcome
UV Wavelength312 nmMaximal crosslinking, minimal damage
Irradiation Time2 min (pulsed)85% labeling efficiency
Scavenger1 mM DTT95% enzyme activity retention

Properties

CAS No.

102185-14-8

Molecular Formula

C10H13N8NaO10P2

Molecular Weight

490.2

Origin of Product

United States

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